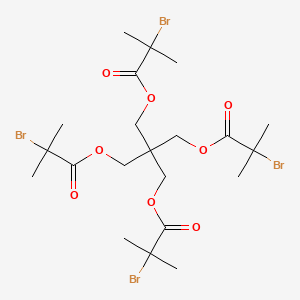

Tetrakis(2-bromoisobutyryloxymethyl)methane

Description

BenchChem offers high-quality Tetrakis(2-bromoisobutyryloxymethyl)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(2-bromoisobutyryloxymethyl)methane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(2-bromo-2-methylpropanoyl)oxy-2,2-bis[(2-bromo-2-methylpropanoyl)oxymethyl]propyl] 2-bromo-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32Br4O8/c1-17(2,22)13(26)30-9-21(10-31-14(27)18(3,4)23,11-32-15(28)19(5,6)24)12-33-16(29)20(7,8)25/h9-12H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVWEWLNSORHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32Br4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Macromolecular Engineering: The Role of Tetrakis(2-bromoisobutyryloxymethyl)methane in Star Polymer Synthesis

Executive Summary

In the landscape of advanced drug delivery systems (DDS) and rheology modification, topology is as critical as chemical composition. Tetrakis(2-bromoisobutyryloxymethyl)methane (CAS: 243991-62-0), also known as Pentaerythritol tetrakis(2-bromoisobutyrate) or 4f-BiB , serves as the premier tetra-functional initiator for "core-first" Atom Transfer Radical Polymerization (ATRP).

Unlike linear polymers, star polymers synthesized from this core exhibit lower solution viscosity, higher solubility, and the capacity for multivalency—features that are indispensable for high-payload nanocarriers. This guide details the mechanistic role of 4f-BiB, provides a validated synthesis protocol for a thermoresponsive 4-arm star polymer, and analyzes the critical process parameters (CPPs) required for reproducibility in a pharmaceutical context.

The Chemistry of the Core: Why 4f-BiB?

The efficacy of a star polymer synthesis relies heavily on the symmetry and initiation efficiency of the core. Tetrakis(2-bromoisobutyryloxymethyl)methane is derived from pentaerythritol, esterified with 2-bromoisobutyryl bromide.

Key Physicochemical Properties

| Property | Specification | Relevance to Synthesis |

| Molecular Structure | ||

| Molecular Weight | 732.09 g/mol | Low MW core minimizes "dead weight" in the final polymer. |

| Functionality ( | 4 | Generates exactly four arms, ideal for controlled micellization. |

| Leaving Group | Tertiary Bromide | High homolytic lability allows fast initiation relative to propagation ( |

Expert Insight: The tertiary carbon-bromine bond in 4f-BiB is significantly more active than secondary halides. This ensures that all four arms initiate simultaneously. If initiation were slow, the resulting polymer would be a mixture of 2-, 3-, and 4-arm stars, leading to high dispersity and unpredictable rheology [1].

Mechanistic Pathway: The "Core-First" ATRP Engine

The synthesis follows a Core-First approach.[1] The 4f-BiB initiator reacts with a transition metal catalyst (typically Cu(I)/Ligand) to generate four radical sites simultaneously.

The Activation-Deactivation Cycle

ATRP is a dynamic equilibrium. The Cu(I) complex extracts a bromine atom from the 4f-BiB core, creating a radical and a Cu(II) species (Persistent Radical Effect). The radical adds monomer units before being rapidly deactivated back to the dormant bromide state by Cu(II). This suppresses termination reactions.

Figure 1: The ATRP equilibrium cycle for 4f-BiB. The fast exchange between dormant and active states ensures all four arms grow at the same rate.

Validated Experimental Protocol: Synthesis of 4-Arm Star-PNIPAM

This protocol describes the synthesis of a thermoresponsive 4-arm star Poly(N-isopropylacrylamide) (Star-PNIPAM), a common candidate for drug delivery due to its Lower Critical Solution Temperature (LCST) near body temperature.

Target:

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Initiator: Tetrakis(2-bromoisobutyryloxymethyl)methane (4f-BiB) [Sigma-Aldrich 243991-62-0]

-

Monomer: N-isopropylacrylamide (NIPAM) (Recrystallized from hexane)

-

Catalyst: CuCl (Purified by washing with glacial acetic acid)

-

Ligand: Me6TREN (Tris[2-(dimethylamino)ethyl]amine) or PMDETA

-

Solvent: DMF (Anhydrous) or 50:50 Methanol/Water (for faster kinetics)

Step-by-Step Methodology

-

Stoichiometry Calculation: Calculate the molar ratio: [Monomer] : [Initiator] : [CuCl] : [Ligand] = 200 : 1 : 4 : 4. Note: We use 1 equivalent of Cu per bromine site (4 total) to ensure rapid initiation.

-

Deoxygenation (Critical Step):

-

In a Schlenk flask, dissolve NIPAM (2.26 g, 20 mmol) and 4f-BiB (73.2 mg, 0.1 mmol) in 10 mL of DMF.

-

Seal with a rubber septum.[2]

-

Perform 4 cycles of Freeze-Pump-Thaw :

-

Freeze in liquid

. -

Apply vacuum (<100 mTorr) for 10 mins.

-

Thaw in warm water bath.

-

Backfill with high-purity Nitrogen or Argon.

-

-

-

Catalyst Addition:

-

Under positive Nitrogen flow, quickly add CuCl (39.6 mg, 0.4 mmol) and the Ligand (Me6TREN, 107 µL, 0.4 mmol).

-

Observation: The solution should turn light green/blue (depending on ligand) indicating the formation of the Cu(I) complex.

-

-

Polymerization:

-

Immerse the flask in an oil bath pre-heated to 60°C .

-

Stir magnetically at 300 RPM.

-

Time: Reaction kinetics for stars are slower than linear analogs due to steric congestion at the core. Typical time is 2–6 hours for ~80% conversion.

-

-

Termination & Purification:

-

Expose the catalyst to air (oxidation to Cu(II)) to stop the reaction. The solution will turn blue/green.

-

Pass the solution through a neutral alumina column to remove the copper catalyst (solution becomes colorless).

-

Precipitate the polymer into cold diethyl ether (10x volume).

-

Filter and dry under vacuum at 40°C for 24 hours.

-

Critical Process Parameters (CPPs)

To transition from bench scale to pre-clinical development, strict control of these parameters is required.

| Parameter | Recommended Range | Impact on Star Architecture |

| Initiator Purity | >98% (HPLC) | Impurities (e.g., tri-functional derivatives) lead to mixed topologies and broad PDI. |

| [Monomer]/[Initiator] Ratio | 50–500 | Determines arm length. Too short (<20 units) leads to steric shielding of end-groups; too long behaves like linear polymer. |

| Halogen Exchange | CuCl vs. CuBr | Using CuCl with a Bromine initiator (Halogen Exchange) slows propagation relative to initiation, narrowing the PDI ( |

| Solvent Choice | DMF, Anisole, DMSO | Good solubility of both the hydrophobic core and the growing polymer chain is vital to prevent core collapse/aggregation. |

Applications in Drug Delivery[11][12][13][14][15]

Star polymers synthesized from 4f-BiB offer distinct advantages over linear block copolymers in pharmaceutical applications [2, 3].

-

Enhanced Encapsulation Stability: The hydrophobic core of the star (if using hydrophobic monomers near the core) or the dense grafting density creates a "unimolecular micelle" structure. This prevents the premature release of hydrophobic drugs (e.g., Doxorubicin) below the Critical Micelle Concentration (CMC).

-

Tunable Rheology: 4-arm stars exhibit lower solution viscosity than linear polymers of the same molecular weight. This allows for high-concentration injectables (e.g., >20 wt%) that remain syringeable, maximizing the dose per injection.

-

Multivalency: The resulting polymer has exactly four peripheral chain ends. These can be functionalized (e.g., via "Click" chemistry) with targeting ligands (folate, RGD peptides) or fluorescent tags, ensuring a precise 4:1 ligand-to-carrier ratio.

Comparison: Linear vs. 4-Arm Star

| Feature | Linear Polymer | 4-Arm Star (4f-BiB derived) |

| Hydrodynamic Radius ( | Larger | Smaller (Compact) |

| Viscosity ( | High (Entanglement) | Low (Globular) |

| End-Group Functionality | 2 (Telechelic) | 4 (Multivalent) |

| Drug Loading Capacity | Moderate | High (Core entrapment) |

References

-

Matyjaszewski, K., et al. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. Link

-

Gao, H., & Matyjaszewski, K. (2009). Synthesis of Star Polymers by a Combination of ATRP and the "Click" Coupling Method. Macromolecules, 39, 4960. Link

-

Inoue, K. (2000).[1] Functional Dendrimers, Hyperbranched and Star Polymers. Progress in Polymer Science, 25(4), 453-571. Link

-

Sigma-Aldrich. (n.d.). Pentaerythritol tetrakis(2-bromoisobutyrate) Product Sheet. Link

Sources

History and development of pentaerythritol-based ATRP initiators

Architecting Complex Macromolecules via Core-First Methodologies

Executive Summary: The Shift to Non-Linear Architectures

In the landscape of modern polymer chemistry, the transition from linear to star-shaped topologies represents a critical evolution in material performance.[1] Pentaerythritol-based initiators, specifically Pentaerythritol tetrakis(2-bromoisobutyrate) (4f-BiB) , serve as the foundational "command center" for synthesizing 4-arm star polymers via Atom Transfer Radical Polymerization (ATRP).

For drug development professionals, this architecture is not merely a structural novelty; it is a functional necessity. Unlike linear analogs, star polymers synthesized from a pentaerythritol core exhibit:

-

Lower Hydrodynamic Volume: Resulting in lower solution viscosity at high concentrations (crucial for injectable formulations).

-

Enhanced Encapsulation: The dense core-shell morphology provides a superior reservoir for hydrophobic drug cargo.

-

Multiple Functional Termini: Four distinct arm ends available for bioconjugation (e.g., targeting ligands), quadrupling the functional density per molecule compared to linear polymers.

Historical Genesis & Mechanistic Principles

The development of 4f-BiB did not occur in isolation but emerged from the "Core-First" strategy pioneered in the late 1990s following the discovery of ATRP by Matyjaszewski and Sawamoto (1995).

The "Core-First" Advantage

Early attempts at star polymer synthesis utilized the "Arm-First" approach (cross-linking linear chains), which often resulted in broad polydispersity and ill-defined cores. The industry shifted to the "Core-First" approach using multifunctional initiators like 4f-BiB because it guarantees:

-

Structural Homogeneity: The number of arms is strictly defined by the initiator functionality (

). -

Kinetics Control: Initiation occurs simultaneously from all four sites, ensuring uniform arm growth (

).

Figure 1: Kinetic pathway of Core-First ATRP. Note the reversible deactivation loop (dashed) which is critical for suppressing termination and maintaining low dispersity (Đ).

Synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate)

Protocol Integrity: This protocol relies on esterification.[2][3][4] The causality here is the use of 2-bromoisobutyryl bromide in excess to ensure quantitative substitution of all four hydroxyl groups. Incomplete substitution leads to "defect" stars (3-arm or 2-arm mixtures), which compromises batch consistency.

Materials

-

Pentaerythritol (dried in vacuo, 99%)

-

2-Bromoisobutyryl bromide (2-BiB, 98%)

-

Triethylamine (TEA) or Pyridine (acid scavenger)

-

Dichloromethane (DCM, anhydrous)

-

0.1 M HCl and NaHCO₃ (for workup)

Step-by-Step Protocol

-

Setup: In a flame-dried 500 mL 3-neck round-bottom flask, suspend Pentaerythritol (

g, -

Scavenger Addition: Add TEA (

mL, -

Acylation: Dropwise add 2-BiB (

mL,-

Critical Checkpoint: The solution should turn from a suspension to a clear/yellowish solution as the pentaerythritol reacts and dissolves.

-

-

Reaction: Allow to warm to room temperature and stir for 24 hours.

-

Purification (The Self-Validating Step):

-

Filter off the TEA-HBr salt precipitate.

-

Wash filtrate sequentially with: 0.1 M HCl (removes unreacted amine), Sat. NaHCO₃ (neutralizes acid), and Brine (dries).

-

Dry over MgSO₄ and concentrate via rotary evaporation.

-

Recrystallization: Recrystallize from ethanol to obtain white crystals.

-

Characterization & Validation

To certify the initiator for polymerization, you must verify the structure via ¹H NMR.

| Proton Environment | Chemical Shift ( | Integration | Mechanistic Confirmation |

| -CH₂-O- (Core) | 4.33 (singlet) | 8H | Confirms functionalization of the core. |

| -C(CH₃)₂-Br | 1.94 (singlet) | 24H | Confirms presence of the initiating bromide groups.[3] |

Note: If you observe multiplets or shifts around 3.5-3.8 ppm, incomplete esterification has occurred. Do not proceed to polymerization.

Figure 2: Synthesis workflow for 4f-BiB initiator. The red node indicates the mandatory quality control gate.

Polymerization Kinetics: Linear vs. Star

When using 4f-BiB to initiate monomers like Methyl Methacrylate (MMA) or PEG-Methacrylate, the kinetics differ significantly from linear initiators (e.g., Ethyl

Comparative Data Profile

| Parameter | Linear Polymer (EBiB Initiator) | 4-Arm Star Polymer (4f-BiB Initiator) | Impact on Application |

| Initiation Efficiency | High (~95-100%) | Moderate to High (~85-95%) | Steric hindrance at the core can slightly delay initiation. |

| Viscosity ( | High | Low | Star polymers exhibit lower intrinsic viscosity due to compact globular shape. |

| Polydispersity (Đ) | < 1.15 | < 1.20 | Star-star coupling (termination) can broaden Đ at high conversions. |

| Hydrodynamic Radius | Larger ( | Smaller ( | Stars circulate longer in blood due to reduced renal filtration profile. |

Experimental Insight: To maintain low dispersity in star polymers, limit conversion to <60-70% . At higher conversions, the probability of bimolecular termination (star-star coupling) increases exponentially, leading to gelation.

Applications in Drug Delivery

The pentaerythritol core is metabolically stable, but the ester linkages are susceptible to hydrolysis over extended periods, making these vectors semi-biodegradable.

Hydrophobic Drug Encapsulation

The "core" of the star polymer, especially when hydrophobic monomers (e.g., Caprolactone, Styrene) are grown first, acts as a hydrophobic depot.

-

Mechanism:[5][6][7] The 4-arm architecture creates a "dense core" effect, shielding the drug from premature release in the bloodstream.

Gene Delivery (Star-Vectors)

Cationic monomers (e.g., DMAEMA) grown from 4f-BiB create star-polycations.

-

Advantage:[8] These bind DNA more effectively than linear analogs due to the high local concentration of cationic charges constrained by the core (High charge density).

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. [Link]

-

Wang, J. S., & Matyjaszewski, K. (1995).[9] Controlled/"living" radical polymerization.[10][11] atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society. [Link]

-

Gao, H., & Matyjaszewski, K. (2006). Synthesis of Star Polymers by a New "Core-First" Method. Macromolecules. [Link]

-

Polymer Source. (n.d.). Pentaerythritol tetrakis(2-bromoisobutyrate) Data Sheet. [Link]

Sources

- 1. Nano-Star-Shaped Polymers for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ir.uitm.edu.my [ir.uitm.edu.my]

- 8. magritek.com [magritek.com]

- 9. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 10. flogen.org [flogen.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note & Protocol: Synthesis of 4-Arm Star Polystyrene via Atom Transfer Radical Polymerization (ATRP) using a Tetrafunctional Initiator

Introduction: The Architectural Advantage of Star Polymers

Star polymers, characterized by multiple linear polymer chains radiating from a central core, exhibit unique physical and chemical properties compared to their linear analogues of similar molecular weight. These properties, including a lower hydrodynamic volume, reduced viscosity, and a higher density of functional groups at the chain ends, make them highly desirable for a range of applications, from drug delivery and nanomedicine to advanced rheological modifiers and coatings.[1][2]

Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful and versatile controlled/"living" radical polymerization technique, offering precise control over molecular weight, low polydispersity, and the ability to synthesize complex macromolecular architectures.[3][4] The "core-first" approach in ATRP, where polymer arms are grown from a multifunctional initiator, is a particularly efficient method for producing well-defined star polymers.[5][6]

This application note provides a detailed protocol for the synthesis of a 4-arm star polystyrene using Tetrakis(2-bromoisobutyryloxymethyl)methane as a tetrafunctional initiator. We will delve into the mechanistic rationale behind the experimental design and provide step-by-step instructions for synthesis, purification, and characterization.

Reaction Mechanism and Rationale

The synthesis of 4-arm star polystyrene via ATRP is predicated on the controlled growth of four polystyrene chains from the central initiator core. The mechanism, depicted below, involves a reversible activation and deactivation process mediated by a copper catalyst.

Diagram of the ATRP Mechanism for 4-Arm Star Polystyrene Synthesis

Caption: ATRP mechanism for 4-arm star polystyrene synthesis.

The process begins with the activation of the initiator by a Cu(I) complex, which abstracts a bromine atom to form a radical on the initiator and a Cu(II) species. This radical then propagates by adding styrene monomers. The growing radical chain is subsequently deactivated by the Cu(II) complex, reforming the dormant species and the Cu(I) catalyst. This rapid and reversible activation/deactivation equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.[3][7]

Experimental Protocol

Materials

| Reagent | Purity | Supplier | Notes |

| Styrene | 99% | Sigma-Aldrich | Inhibitor removed by passing through a column of basic alumina. |

| Tetrakis(2-bromoisobutyryloxymethyl)methane | 97% | Sigma-Aldrich | Used as received. |

| Copper(I) bromide (CuBr) | 98% | Sigma-Aldrich | Washed with acetic acid and ethanol, then dried under vacuum.[8] |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 99% | Sigma-Aldrich | Used as received. |

| Anisole | 99% | Sigma-Aldrich | Used as solvent. |

| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific | Used for dissolving the polymer. |

| Methanol | ACS Grade | Fisher Scientific | Used as a non-solvent for precipitation. |

Equipment

-

Schlenk flask (100 mL)

-

Magnetic stirrer and stir bar

-

Oil bath with temperature controller

-

Schlenk line for inert gas manipulation

-

Syringes and needles

-

Neutral alumina column for catalyst removal

-

Rotary evaporator

Step-by-Step Synthesis Procedure

Diagram of the Experimental Workflow

Caption: Workflow for the synthesis of 4-arm star polystyrene.

-

Reagent Preparation:

-

Prepare a stock solution of the initiator, Tetrakis(2-bromoisobutyryloxymethyl)methane, in anisole. For a target degree of polymerization (DP) of 100 per arm, the molar ratio of [Styrene]:[Initiator]:[CuBr]:[PMDETA] will be 400:1:4:4.

-

Purify styrene by passing it through a column of basic alumina to remove the inhibitor.

-

Wash CuBr with glacial acetic acid to remove any oxidized species, followed by washing with ethanol and drying under vacuum.[8]

-

-

Reaction Setup:

-

To a 100 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (0.143 g, 1.0 mmol) and the initiator solution (e.g., 0.180 g, 0.25 mmol in 5 mL anisole).

-

Add PMDETA (0.21 mL, 1.0 mmol) to the flask.

-

Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[8]

-

After the final cycle, backfill the flask with nitrogen or argon.

-

Using a degassed syringe, add the purified styrene (10.4 g, 100 mmol) to the reaction flask.

-

Place the flask in a preheated oil bath at 110 °C and begin stirring.[7]

-

-

Polymerization:

-

Allow the polymerization to proceed for the desired time. To achieve a high monomer conversion while minimizing termination reactions, a reaction time of 6-8 hours is recommended. Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR.

-

-

Purification:

-

Terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.

-

Dilute the viscous reaction mixture with approximately 20 mL of THF.

-

Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. The eluent should be colorless.[9][10]

-

Concentrate the filtered solution using a rotary evaporator.

-

Precipitate the concentrated polymer solution by adding it dropwise to a large excess of cold methanol (e.g., 400 mL) while stirring vigorously.

-

Collect the white polymer precipitate by filtration and dry it in a vacuum oven at 50 °C overnight.[9][11]

-

Characterization

The synthesized 4-arm star polystyrene should be characterized to determine its molecular weight, polydispersity, and structure.

-

Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12][13] A well-controlled ATRP should yield a PDI value below 1.2.[4] The GPC trace should show a monomodal distribution, indicating the absence of significant termination or side reactions.[9]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the polystyrene arms and to determine the monomer conversion. The conversion can be calculated by comparing the integration of the vinyl protons of the remaining monomer with the aromatic protons of the polymer.

Expected Results

Following this protocol, the synthesis should yield a 4-arm star polystyrene with a predictable molecular weight based on the monomer-to-initiator ratio and the monomer conversion. The PDI is expected to be low, indicating a well-controlled polymerization.

| Parameter | Expected Value |

| Target DP per arm | 100 |

| Theoretical Mn | ~41,600 g/mol (for 100% conversion) |

| Polydispersity Index (PDI) | < 1.2 |

| Appearance | White, powdery solid |

Troubleshooting

-

High PDI (> 1.3): This may indicate poor control over the polymerization. Ensure all reagents are pure, and the system is thoroughly deoxygenated. The concentration of the deactivator (Cu(II)Br₂) may be too low.

-

Low Monomer Conversion: The reaction temperature may be too low, or the catalyst may be inactive. Ensure proper washing and drying of the CuBr.

-

Bimodal GPC Trace: This could suggest the presence of linear polymer chains due to impurities in the initiator or side reactions. It could also indicate star-star coupling at high conversions.[11]

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 4-arm star polystyrene using Tetrakis(2-bromoisobutyryloxymethyl)methane as a tetrafunctional initiator via ATRP. The "core-first" approach detailed herein allows for the creation of well-defined star polymers with controlled molecular weights and low polydispersities. The unique architecture of these polymers opens up a wide range of possibilities for their application in advanced materials and biomedical fields.

References

- Singh, P., Srivastava, A., & Kumar, R. (2015). Synthesis of Well-Defined Vinyl End-Functional Polystyrene Using Multifunctional Initiator by Atom Transfer Radical Polymerization. Journal of Applied Polymer Science, 125(S2), E486-E492.

-

Hadjichristidis, N., Pitsikalis, M., & Pispas, S. (1998). Atom Transfer Radical Polymerization of Styrene Using a Novel Octafunctional Initiator: Synthesis of Well-Defined Polystyrene Stars. Macromolecules, 31(11), 3711–3714. [Link]

-

Li, W., & Matyjaszewski, K. (2016). Facile Arm-First Synthesis of Star Block Copolymers via ARGET ATRP with ppm Amounts of Catalyst. Macromolecules, 49(18), 6848–6855. [Link]

-

Wang, J. S., & Matyjaszewski, K. (1995). Controlled/“Living” Radical Polymerization. Kinetics of the Homogeneous Atom Transfer Radical Polymerization of Styrene. Journal of the American Chemical Society, 117(20), 5614–5615. [Link]

-

Anastasaki, A., Nikolaou, V., & Haddleton, D. M. (2016). Synthesis of Star Polymers using Organocatalyzed Atom Transfer Radical Polymerization Through a Core-first Approach. Polymer Chemistry, 7(1), 102-111. [Link]

-

Patten, T. E., & Matyjaszewski, K. (1998). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Advanced Materials, 10(12), 901-915. [Link]

-

Gao, H., & Matyjaszewski, K. (2006). Structural Control in ATRP Synthesis of Star Polymers Using the Arm-First Method. Macromolecules, 39(9), 3154–3160. [Link]

-

Bontempo, D., & Masci, G. (1998). Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with α,α-dichlorotoluene as initiator; a kinetic study. Macromolecular Rapid Communications, 19(7), 365-369. [Link]

-

Islam, M. R., & Begum, M. (2017). Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene. American Journal of Polymer Science, 7(1), 1-6. [Link]

-

De Bon, F., Carlan, G. M., & Tognella, E. (2021). Exploring Electrochemically Mediated ATRP of Styrene. Processes, 9(8), 1327. [Link]

-

Canto, L. B., & Soares, B. G. (2006). Molecular characterization of styrene-butadiene-styrene block copolymers (SBS) by GPC, NMR, and FTIR. Polymer Bulletin, 57(4), 513-524. [Link]

-

Aydogan, C., & Yagci, Y. (2019). One-Pot Synthesis of Star Copolymers by the Combination of Metal-Free ATRP and ROP Processes. Polymers, 11(10), 1599. [Link]

-

Nakason, C., & Kaesaman, A. (2021). ATRP-ARGET of a Styrene Monomer onto Modified Natural Rubber Latex as an Initiator. Langmuir, 37(20), 6249–6259. [Link]

-

ResearchGate. (n.d.). Synthesis of four-armed star polymer via ATRP. [Link]

-

Wikipedia. (2023). Atom transfer radical polymerization. [Link]

-

Junkers, T., & Barner-Kowollik, C. (2012). Synthesis and Characterization of Four-Arm Star Polystyrene Based on a Novel Tetrafunctional RAFT Agent. Macromolecular Chemistry and Physics, 213(2), 224-234. [Link]

-

Ooya, T., & Lee, J. (2023). Multi-Armed Star-Shaped Block Copolymers of Poly(ethylene glycol)-Poly(furfuryl glycidol) as Long Circulating Nanocarriers. Pharmaceutics, 15(6), 1709. [Link]

-

Matyjaszewski, K., & Dong, H. (2008). Synthesis of Star Polymers Using ARGET ATRP. Macromolecules, 41(19), 6848-6855. [Link]

-

He, T., & Pan, C. (2009). Synthesis of Organic/Inorganic Hybrid Quatrefoil-Shaped Star-Cyclic Polymer Containing a Polyhedral Oligomeric Silsesquioxane Core. Macromolecules, 42(8), 2972–2982. [Link]

-

Lin, C. H., & Ho, C. C. (2020). b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their self-assembly behaviors. Polymer, 210, 123049. [Link]

-

Malik, M. I., & Siddiqi, H. M. (2016). Synthesis and characterization of 4-arm star-shaped amphiphilic block copolymers consisting of poly(ethylene oxide) and poly(ε-caprolactone). RSC Advances, 6(102), 100021-100031. [Link]

-

Cleaver, G. (2015). Analysis of Polystyrene Stars by GPC Viscometry with the Agilent 390-MDS Multi Detector Suite. Agilent Technologies. [Link]

-

Xu, Y., Pan, C., & Tao, L. (2000). Block and Star Block Copolymers by Mechanism Transformation. II. Synthesis of Poly(DOP-b-St) by Combination of ATRP and CROP. Journal of Polymer Science Part A: Polymer Chemistry, 38(3), 436-443. [Link]

-

Agilent Technologies. (n.d.). Polystyrene Stars on Agilent PLgel 5 µm MIXED-C using Gel Permeation Chromatography. [Link]

Sources

- 1. Synthesis and characterization of 4-arm star-shaped amphiphilic block copolymers consisting of poly(ethylene oxide) and poly(ε-caprolactone) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. agilent.com [agilent.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Star Polymers using Organocatalyzed Atom Transfer Radical Polymerization Through a Core-first Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thescipub.com [thescipub.com]

- 13. researchgate.net [researchgate.net]

Application Note: Functionalization of Tetrakis(2-bromoisobutyryloxymethyl)methane for Click Chemistry

Executive Summary

Tetrakis(2-bromoisobutyryloxymethyl)methane (TBIBM) is a premier tetra-functional initiator used extensively in Atom Transfer Radical Polymerization (ATRP) to synthesize 4-arm star polymers. Its symmetric pentaerythritol core provides a robust scaffold for constructing complex macromolecular architectures.

To expand its utility beyond simple polymerization, functionalizing TBIBM for Click Chemistry (specifically Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) is a critical workflow. This allows for the precise attachment of four identical functional groups—ranging from drug molecules to PEG chains—onto a single core.

This guide details the direct conversion of the tetra-bromo core to a tetra-azide "clickable" hub, followed by a protocol for the subsequent click reaction.

Safety Directive: Organic Azide Handling

CRITICAL WARNING: This protocol involves the synthesis of a poly-azidated organic molecule.

-

C/N Ratio Analysis: The tetra-azide product (

) has 21 Carbons and 12 Nitrogens.- .

- .

-

Rule of Thumb: Organic azides with

are generally considered potentially explosive and shock-sensitive. This molecule falls into the hazardous category.

-

Storage: Store the purified azide in solution (e.g., THF or DMF) whenever possible. Do not store large quantities (>1g) of the dry solid.

-

Heat: Never heat the reaction or the isolated product above 60°C.

-

Incompatibility: Avoid contact with strong acids (forms hydrazoic acid,

, which is explosive and toxic) and heavy metals (forms explosive metal azides). -

PPE: Blast shield, leather gloves, and face shield are mandatory during isolation steps.

Strategic Workflow

The functionalization follows a two-stage process: Nucleophilic Substitution (

Figure 1: Strategic workflow for converting the ATRP initiator into a functional star-conjugate.

Protocol 1: Synthesis of Tetrakis(2-azidoisobutyryloxymethyl)methane

This step converts the electrophilic alkyl bromide groups into nucleophilic azide groups.

Materials

-

Precursor: Tetrakis(2-bromoisobutyryloxymethyl)methane (TBIBM) [MW: 732.1 g/mol ]

-

Reagent: Sodium Azide (

) [MW: 65.01 g/mol ] (Toxic/Acute Hazard) -

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

-

Workup: Dichloromethane (DCM), Brine, Magnesium Sulfate (

).

Step-by-Step Procedure

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar.

-

Dissolution: Dissolve 1.0 g (1.36 mmol, 1.0 equiv) of TBIBM in 10 mL of dry DMF.

-

Azide Addition: Add Sodium Azide (0.53 g, 8.16 mmol, 6.0 equiv).

-

Note: A 1.5-fold excess per arm (4 arms x 1.5 = 6 equiv) ensures complete substitution.

-

-

Reaction: Seal the flask and stir at Room Temperature for 24 hours .

-

Optimization: If reaction is slow (monitored by TLC), mild heating to 40°C is permissible. Do not exceed 60°C.

-

-

Workup (Extraction):

-

Dilute the reaction mixture with 50 mL of water (Caution: Exothermic solvation of DMF).

-

Extract 3 times with 20 mL of DCM.

-

Why DCM? The organic azide is highly soluble in chlorinated solvents, while excess

and DMF remain in the aqueous phase.

-

-

Washing: Wash the combined organic layers with saturated brine (2 x 20 mL) to remove residual DMF.

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap) at < 30°C .-

Safety: Do not rotovap to absolute dryness if scaling up. Leave as a concentrated oil or syrup.

-

-

Yield: Expect ~85-95% yield of a viscous, pale-yellow oil or low-melting solid.

Characterization & Validation

| Method | Observation | Causality |

| FT-IR | New peak at ~2110 cm⁻¹ | Strong asymmetric stretching vibration of the azide ( |

| 1H NMR | Shift of gem-dimethyls | The methyl protons ( |

| 1H NMR | Disappearance | Complete loss of the precursor peak at 1.94 ppm confirms 100% conversion (no "dead" arms). |

Protocol 2: "Click" Functionalization (CuAAC)

This protocol describes conjugating a model alkyne (e.g., Phenylacetylene or PEG-Alkyne) to the tetra-azide core.

Materials

-

Core: Tetra-azide derivative (from Protocol 1).

-

Ligand: Propargyl-functionalized molecule (R-Alkyne) (4.4 equiv).

-

Catalyst: Copper(I) Bromide (CuBr) (purified/white).

-

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

-

Solvent: THF (degassed).

Step-by-Step Procedure

-

Deoxygenation (Critical): Oxygen oxidizes Cu(I) to inactive Cu(II). Sparge all solvents with Nitrogen or Argon for 20 minutes prior to use.

-

Assembly: In a Schlenk flask or glovebox vial, combine:

-

Tetra-azide core (1.0 equiv).

-

R-Alkyne (4.4 equiv). Slight excess ensures all 4 arms react.

-

PMDETA (0.5 equiv per arm = 2.0 equiv total).

-

THF (concentration ~0.1 M relative to alkyne).

-

-

Catalyst Addition: Add CuBr (0.5 equiv per arm = 2.0 equiv total) under inert flow.

-

Visual Check: The solution should turn light green/blue (complex formation). If it turns dark green/brown immediately, oxygen ingress occurred.

-

-

Reaction: Stir at Room Temperature for 4–12 hours under inert atmosphere.

-

Purification (Cu Removal):

-

Pass the reaction mixture through a short column of neutral alumina (diluted with THF). The copper catalyst will bind to the alumina (appearing as a blue/green band), while the product elutes.

-

-

Isolation: Concentrate the filtrate and precipitate into cold methanol or hexane (depending on the solubility of your specific R-group).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Substitution (Protocol 1) | Steric hindrance or old NaN3 | Increase reaction time to 48h; warm to 40°C. Ensure NaN3 is not caked/wet. |

| Product is Dark/Green (Protocol 2) | Residual Copper | Pass through alumina column a second time or wash with EDTA solution. |

| "Dead" Arms (Incomplete Click) | Catalyst poisoning (O2) | Freeze-pump-thaw degas the solvent. Increase CuBr loading to 1.0 equiv per arm. |

| Insolubility of Core | Polarity mismatch | If the core is too hydrophobic, switch solvent to DMSO for the click reaction. |

References

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

-

Gao, H., & Matyjaszewski, K. (2006). Synthesis of Star Polymers by a New "Core-First" Method: Copolymerization of Cross-Linkers with Macromonomers. Macromolecules. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

Synthesis of a Tetrafunctional ATRP Initiator: A Detailed Protocol for Pentaerythritol Tetrakis(2-bromoisobutyrate)

Introduction: Pentaerythritol tetrakis(2-bromoisobutyrate) is a crucial tetrafunctional initiator for Atom Transfer Radical Polymerization (ATRP).[1][2][3] This core-forming molecule enables the synthesis of well-defined, four-arm star polymers, which are of significant interest in various fields, including drug delivery, coatings, and materials science.[2][4] The precise control over polymer architecture afforded by ATRP allows for the tailoring of material properties to a degree not achievable with conventional polymerization techniques. This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of pentaerythritol tetrakis(2-bromoisobutyrate) from pentaerythritol and 2-bromoisobutyryl bromide.

Reaction Principle and Mechanism

The synthesis is an esterification reaction where the four hydroxyl groups of pentaerythritol react with 2-bromoisobutyryl bromide to form the corresponding tetra-ester. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen bromide byproduct generated during the reaction. The base plays a critical role in driving the reaction to completion. Pyridine, in addition to being a proton acceptor, can also act as a nucleophilic catalyst, activating the acyl bromide for attack by the alcohol.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Pentaerythritol | ≥98% | Sigma-Aldrich | Dry thoroughly before use. |

| 2-Bromoisobutyryl bromide | 98% | Sigma-Aldrich | Handle in a fume hood with appropriate personal protective equipment (PPE).[5] |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Fisher Scientific | |

| Brine | Saturated aqueous solution of NaCl | Fisher Scientific | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Sigma-Aldrich | |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |

| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories | For NMR analysis. |

Equipment:

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Condenser

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

NMR spectrometer (¹H and ¹³C)

-

Melting point apparatus

Experimental Protocol

This protocol is designed for the synthesis of pentaerythritol tetrakis(2-bromoisobutyrate) on a laboratory scale.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate).

Step-by-Step Procedure:

-

Reaction Setup:

-

To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add pentaerythritol (2.0 g, 14.7 mmol).

-

Under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (DCM, 80 mL) and anhydrous pyridine (7.0 mL, 86.8 mmol). Stir the mixture until the pentaerythritol is suspended. While some protocols use tetrahydrofuran (THF), DCM is a suitable alternative.[5]

-

-

Addition of Acyl Bromide:

-

Cool the flask to 0 °C using an ice bath.

-

Dissolve 2-bromoisobutyryl bromide (11.0 mL, 88.2 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel.

-

Add the 2-bromoisobutyryl bromide solution dropwise to the stirred pentaerythritol suspension over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

-

Work-up:

-

After the reaction is complete, cool the flask in an ice bath and slowly add 1 M HCl (50 mL) to quench the reaction and neutralize the excess pyridine. A white precipitate of pyridinium hydrobromide will form.

-

Transfer the mixture to a separatory funnel. Add more DCM (50 mL) to ensure complete dissolution of the product.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The washing steps are crucial to remove pyridine, pyridinium salts, and any unreacted acid bromide.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Alternatively, the crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol or ethanol and allow it to cool slowly to room temperature, then in a refrigerator to induce crystallization.

-

Filter the white crystalline solid and dry it under vacuum.

-

Characterization

The identity and purity of the synthesized pentaerythritol tetrakis(2-bromoisobutyrate) should be confirmed by spectroscopic methods and physical property measurements.

¹H NMR Spectroscopy: The ¹H NMR spectrum should be recorded in CDCl₃. The expected chemical shifts are:

-

δ 4.32 ppm (s, 8H, -CH ₂-)

-

δ 1.94 ppm (s, 24H, -C(CH ₃)₂Br)

¹³C NMR Spectroscopy: The expected chemical shifts in the ¹³C NMR spectrum (in CDCl₃) are approximately:

-

δ 171 ppm (-C =O)

-

δ 63 ppm (-C H₂-)

-

δ 55 ppm (-C (CH₃)₂Br)

-

δ 45 ppm (-C -(CH₂O)₄)

-

δ 30 ppm (-C(C H₃)₂Br)

Melting Point: The melting point of the purified product is expected to be in the range of 130-135 °C.[2][3]

Safety Precautions

-

2-Bromoisobutyryl bromide is corrosive and a lachrymator. It reacts with moisture to release HBr gas. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5]

-

Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care in a fume hood.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure all reagents are anhydrous. Increase the reaction time. Use a slight excess of 2-bromoisobutyryl bromide. |

| Loss of product during work-up. | Ensure complete extraction of the product. Be careful during the washing steps to avoid emulsion formation. | |

| Impure Product | Incomplete removal of pyridine. | Perform the acidic wash thoroughly. |

| Presence of partially substituted products. | Use a sufficient excess of 2-bromoisobutyryl bromide. Purify carefully by column chromatography. | |

| Oily Product | Product is not crystallizing. | Ensure all solvent has been removed. Try different recrystallization solvents or solvent mixtures. Scratch the inside of the flask with a glass rod to induce crystallization. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of pentaerythritol tetrakis(2-bromoisobutyrate), a key initiator for ATRP. By following this guide, researchers can confidently produce high-purity material for the synthesis of well-defined star polymers for a variety of applications. The causality-driven explanations for each step, coupled with comprehensive characterization and safety information, aim to empower researchers in their synthetic endeavors.

References

-

ResearchGate. (n.d.). Scheme 1. Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). Retrieved from [Link]

-

Fei, Y., Liu, C., Chen, G., & Hong, C. (2019). A facile approach for preparing multicyclic polymer through combining ATRP and photo-induced coupling reaction. The Royal Society of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pentaerythrityl tetrabromide. Retrieved from [Link]

-

Lee, S., et al. (2023). Synthesis and Characterization of Spirocyclic Mid-Block Containing Triblock Copolymer. Polymers, 15(7), 1689. Retrieved from [Link]

-

Polymer Source. (n.d.). Pentaerythritol tetrakis(2-bromoisobutyrate). Retrieved from [Link]

-

Wenn, B., et al. (2016). Supporting Information: Efficient Multiblock Starpolymer Synthesis from Photo-Induced Copper-Mediated Polymerization with up to 21 Arms. The Royal Society of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). 1. Experimental Section. Retrieved from [Link]

-

ResearchGate. (n.d.). a¹H-NMR and b¹³C-NMR spectra of the synthesized pentaerythritol tetraoleate. Retrieved from [Link]

- Google Patents. (n.d.). CN111995536A - Preparation method of pentaerythritol tetrakis ((N, N-bis (2-aminoethyl)) -3-aminopropionate).

-

Frontiers. (2024). 13c Nmr Spectroscopy | List of Frontiers open access articles. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (n.d.). Partial purification and biochemical characterization of an extremely. Retrieved from [Link]

Sources

Application Notes and Protocols: Solvent Selection for ATRP using Tetrakis(2-bromoisobutyryloxymethyl)methane

Introduction: The Significance of Controlled Polymer Architecture

Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.[1][2] The versatility of ATRP allows for the polymerization of a wide array of monomers, enabling the creation of materials with tailored properties for applications ranging from drug delivery to surface modification.[1][3] At the heart of a successful ATRP experiment lies the judicious selection of its core components: the monomer, catalyst, ligand, and importantly, the initiator and solvent.[4]

This guide focuses on a specific, highly functional initiator, Tetrakis(2-bromoisobutyryloxymethyl)methane, also known as pentaerythritol tetrakis(2-bromoisobutyrate) or 4f-BiB.[3] This tetrafunctional initiator is instrumental in the synthesis of four-arm star polymers, offering a pathway to unique macromolecular structures. The choice of solvent for ATRP reactions utilizing this initiator is a critical parameter that dictates not only the solubility of the reaction components but also profoundly influences the reaction kinetics and the degree of control over the polymerization.

The Central Role of the Solvent in ATRP

The solvent in an ATRP system is far from a passive medium. It actively participates in the reaction by influencing the equilibrium between the active and dormant species, which is the cornerstone of this controlled polymerization technique.[5] The primary considerations for solvent selection in ATRP, particularly with a multifunctional initiator like Tetrakis(2-bromoisobutyryloxymethyl)methane, are multifaceted and interconnected.

Solubility: A Foundational Requirement

The foremost criterion for solvent selection is its ability to dissolve all components of the ATRP system:

-

Initiator: Tetrakis(2-bromoisobutyryloxymethyl)methane is a solid compound with a melting point of 130-134 °C.[3] The chosen solvent must effectively solubilize this initiator to ensure homogeneous initiation and the uniform growth of all four polymer arms.

-

Monomer: The solubility of the monomer is a key consideration. While many common monomers like styrenes, acrylates, and methacrylates are liquids and soluble in a range of organic solvents, some may require specific solvent systems.[6][7][8]

-

Catalyst Complex: The copper-ligand catalyst complex must be soluble to maintain a homogeneous reaction and ensure a constant concentration of the active catalyst.[5] The choice of ligand plays a crucial role in enhancing the solubility of the copper halide in the selected solvent.[5]

-

Growing Polymer Chains: As the polymerization progresses, the resulting polymer chains must remain at least partially soluble to prevent precipitation, which can lead to a loss of control and broadening of the molecular weight distribution.[9]

Influence on Reaction Kinetics and Control

The solvent's polarity can dramatically impact the ATRP equilibrium constant (KATRP).[5] An increase in solvent polarity generally leads to a significant increase in the KATRP value.[5] This is attributed to the differential stabilization of the catalyst's oxidation states in polar media. While a higher KATRP can lead to faster polymerization rates, it can also increase the concentration of propagating radicals, potentially leading to a higher incidence of termination reactions and a loss of control. Therefore, a balance must be struck to achieve a reasonable reaction rate while maintaining a low polydispersity.

Minimizing Side Reactions

An ideal solvent should be inert under the reaction conditions and not participate in undesirable side reactions. Chain transfer to the solvent should be minimal to preserve the "living" character of the polymerization.[4] Furthermore, the solvent should not poison the catalyst or promote side reactions such as the elimination of HX from the polymer chain ends, which can be more pronounced in highly polar solvents.[4]

A Systematic Approach to Solvent Selection

The selection of an appropriate solvent for ATRP with Tetrakis(2-bromoisobutyryloxymethyl)methane should follow a logical workflow that considers the properties of the initiator, the chosen monomer, and the desired polymer characteristics.

Caption: A workflow for systematic solvent selection in ATRP.

Recommended Solvents for Common Monomer Classes

The choice of solvent is intrinsically linked to the class of monomer being polymerized. Below is a table summarizing common solvents used for ATRP of acrylates, methacrylates, and styrenes, which are frequently polymerized using multifunctional initiators like Tetrakis(2-bromoisobutyryloxymethyl)methane.

| Monomer Class | Recommended Solvents | Key Considerations |

| Acrylates | Toluene, Anisole, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Toluene and anisole offer good solubility and control.[6] More polar solvents like DMF and DMSO can accelerate the polymerization but may require careful optimization to maintain low polydispersity.[8][10] |

| Methacrylates | Toluene, Diphenyl Ether, Anisole, N,N-Dimethylformamide (DMF), Methyl Ethyl Ketone (MEK) | Toluene and diphenyl ether are commonly used for bulkier methacrylates.[7] For more polar methacrylates like HEMA, solvent mixtures such as MEK/1-propanol can be employed.[7] |

| Styrenes | Toluene, Anisole, Diphenyl Ether | Nonpolar solvents are generally preferred for styrene ATRP to minimize side reactions.[4] |

Experimental Protocol: ATRP of Methyl Acrylate using Tetrakis(2-bromoisobutyryloxymethyl)methane

This protocol provides a detailed methodology for the synthesis of a four-arm star polymer of poly(methyl acrylate) using Tetrakis(2-bromoisobutyryloxymethyl)methane as the initiator.

Materials

-

Tetrakis(2-bromoisobutyryloxymethyl)methane (Initiator, 4f-BiB)

-

Methyl Acrylate (MA, monomer)

-

Copper(I) Bromide (CuBr, catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

-

Anisole (Solvent)

-

Inhibitor removal columns for monomer purification

-

Nitrogen or Argon gas for deoxygenation

-

Schlenk flask and other standard glassware

Procedure

-

Monomer Purification: Pass the methyl acrylate through a column of basic alumina to remove the inhibitor.

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add Tetrakis(2-bromoisobutyryloxymethyl)methane (e.g., 0.183 g, 0.25 mmol) and CuBr (e.g., 0.143 g, 1.0 mmol).

-

Seal the flask with a rubber septum and purge with nitrogen or argon for at least 30 minutes to remove oxygen.

-

-

Reagent Preparation:

-

In a separate, sealed flask, degas the purified methyl acrylate (e.g., 10.0 mL, 111 mmol) and anisole (e.g., 10.0 mL) by bubbling with nitrogen or argon for 30 minutes.

-

Degas the PMDETA (e.g., 0.21 mL, 1.0 mmol) in a separate vial.

-

-

Reaction Initiation:

-

Using a nitrogen-purged syringe, add the degassed anisole to the Schlenk flask containing the initiator and catalyst. Stir to dissolve the initiator.

-

Add the degassed PMDETA to the flask. The solution should turn green/blue as the copper-ligand complex forms.

-

Add the degassed methyl acrylate to the reaction flask.

-

-

Polymerization:

-

Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60 °C).

-

Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.

-

-

Termination and Purification:

-

Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (THF).

-

Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent such as cold methanol or hexane.

-

Filter and dry the resulting polymer under vacuum to a constant weight.

-

Caption: The fundamental mechanism of Atom Transfer Radical Polymerization (ATRP).

Conclusion and Future Perspectives

The selection of an appropriate solvent is a critical step in ensuring a successful ATRP synthesis, particularly when employing a multifunctional initiator like Tetrakis(2-bromoisobutyryloxymethyl)methane to create complex polymer architectures. By systematically evaluating the solubility of all components, considering the influence of solvent polarity on reaction kinetics and control, and being mindful of potential side reactions, researchers can optimize their ATRP experiments to yield well-defined, four-arm star polymers. The protocols and guidelines presented herein provide a solid foundation for scientists and drug development professionals to harness the power of ATRP for the creation of novel materials with precisely engineered properties.

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

-

Wikipedia. (n.d.). Atom transfer radical polymerization. In Wikipedia. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). Solvent Effects and Selection of a Catalyst for Aqueous Media. Retrieved from [Link]

-

Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Retrieved from [Link]

-

Matyjaszewski Polymer Group. (n.d.). How to Conduct an ATRP. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). CHAPTER 8: Atom Transfer Radical Polymerization (ATRP). In Books. Retrieved from [Link]

-

Fantin, M., & Matyjaszewski, K. (2024). Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization. ChemElectroChem, e202300662. [Link]

-

Anastasaki, A., et al. (2016). Universal Conditions for the Controlled Polymerization of Acrylates, Methacrylates, and Styrene via Cu(0)-RDRP. Journal of the American Chemical Society, 138(51), 16841-16848. [Link]

-

Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Retrieved from [Link]

-

Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039. [Link]

-

Lorandi, F., et al. (2021). Tailoring polymer dispersity by mixing ATRP initiators. ETH Library. [Link]

-

Matyjaszewski Polymer Group. (n.d.). Methacrylates. Carnegie Mellon University. Retrieved from [Link]

-

Becker, M. L., et al. (2008). ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers. Polymers for Advanced Technologies, 19(11), 1599-1605. [Link]

-

Simionescu, B. C., et al. (2015). Ambient temperature rapid ATRP of methyl acrylate, methyl methacrylate and styrene in polar solvents with mixed transition metal catalyst system. ResearchGate. [Link]

-

De, S., et al. (2021). Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. ChemRxiv. [Link]

-

Theriot, J. C., et al. (2020). Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines. PMC. [Link]

-

Carnegie Mellon University. (n.d.). Procedures for Initiation of an ATRP Reaction. Retrieved from [Link]

-

Hanes, C. M., et al. (2022). A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide. PMC. [Link]

-

Matyjaszewski Polymer Group. (n.d.). Initiators. Carnegie Mellon University. Retrieved from [Link]

-

Wang, Y., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. MDPI. [Link]

-

Patten, T. E., & Matyjaszewski, K. (1998). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Advanced Materials, 10(12), 901-915. [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrakis(2-propynyloxymethyl) methane. In PubChem. Retrieved from [Link]

-

Sobiepan, M., et al. (2023). The Principles of Atom Transfer Radical Polymerization. Encyclopedia MDPI. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 6. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 10. research.unipd.it [research.unipd.it]

Validation & Comparative

Optimizing Star Polymer Architectures: A Technical Comparison of Tetrakis(2-bromoisobutyryloxymethyl)methane vs. Tri-functional ATRP Initiators

Executive Summary:

In the precision synthesis of complex macromolecular architectures, the choice of initiator functionality (

While both initiators facilitate the "core-first" synthesis of star polymers via Atom Transfer Radical Polymerization (ATRP), the 4f-BiB initiator offers distinct advantages in drug loading capacity (+33%) , hydrodynamic compactness , and end-group fidelity that are critical for advanced drug delivery systems (DDS) and rheology modification.

Chemical & Physical Profile: The Initiator Landscape

The transition from a 3-arm to a 4-arm core is not merely an addition of a functional group; it fundamentally alters the symmetry and density of the polymer growth.

Comparative Specifications

| Feature | Tetrakis(2-bromoisobutyryloxymethyl)methane (4f-BiB) | Trimethylolpropane tris(2-bromoisobutyrate) (3f-BiB) |

| Functionality ( | 4 (Tetra-functional) | 3 (Tri-functional) |

| Core Structure | Pentaerythritol (Symmetric, | Trimethylolpropane (Asymmetric, |

| Molecular Weight | ~732 g/mol | ~600 g/mol |

| Initiation Efficiency | High (>95% due to symmetric primary esters) | High (>90%), slight steric hindrance possible |

| Resulting Topology | Dense, globular Star Polymer | Looser, planar-like Star Polymer |

| Theoretical Drug Loading | 4 moles drug / mole polymer | 3 moles drug / mole polymer |

Mechanistic Analysis: Kinetics & Topology

The "Core-First" Kinetic Advantage

In ATRP, the rate of polymerization (

-

Concentration Factor: For the same molar concentration of initiator, 4f-BiB provides a 1.33x higher local concentration of growing radicals compared to 3f-BiB .

-

Termination Suppression: Paradoxically, while local radical density is higher, the steric bulk of the 4-arm core in 4f-BiB stars can reduce star-star coupling (termination) compared to linear or lower-

analogs, provided the conversion is kept below 90%.

Hydrodynamic Volume & Viscosity

The defining characteristic of star polymers is their compact nature. The shrinkage factor (

-

3-Arm Star (

): Theoretical -

4-Arm Star (

): Theoretical

Impact: Polymers synthesized with 4f-BiB exhibit lower solution viscosity and faster diffusion rates than their 3-arm counterparts, making them superior for injectable hydrogels and high-concentration formulations.

Visualization: Topological Differences

Figure 1: Topological comparison showing the increased density and loading potential of the 4-arm architecture derived from Tetrakis(2-bromoisobutyryloxymethyl)methane.

Applications in Drug Delivery (DDS)[1][2]

The pharmaceutical industry favors star polymers for their "stealth" properties. The 4f-BiB initiator is particularly advantageous for:

-

Enhanced Loading Capacity: A 4-arm PEG-star synthesized from 4f-BiB has 4 hydroxyl or bromide termini. In antibody-drug conjugate (ADC) mimics, this allows for the attachment of 4 drug molecules per nanocarrier, compared to 3 for TMP-based stars.

-

Core Shielding: The dense core of 4-arm stars provides a hydrophobic pocket that can encapsulate small hydrophobic drugs (e.g., Doxorubicin) more effectively than the looser 3-arm structure.

-

Renal Clearance: Star polymers have a distinct hydrodynamic radius (

). By tuning the arm length of a 4-arm star, researchers can precisely navigate the renal clearance threshold (~5-6 nm), balancing circulation time with excretability.

Experimental Protocol: Synthesis of 4-Arm Star-PMMA

Objective: Synthesize a well-defined 4-arm Star-Poly(methyl methacrylate) using Tetrakis(2-bromoisobutyryloxymethyl)methane.

Materials:

-

Initiator: Tetrakis(2-bromoisobutyryloxymethyl)methane (4f-BiB)

-

Monomer: Methyl Methacrylate (MMA) (Purified through basic alumina)

-

Catalyst: CuBr (Purified by washing with acetic acid/ethanol)

-

Ligand: PMDETA (Pentamethyldiethylenetriamine)[1]

-

Solvent: Anisole (degassed)

Step-by-Step Workflow

-

Stoichiometry Calculation: Target DP (per arm) = 50. Molar Ratio:

. Note: The ratio is 200 because there are 4 initiating sites (50 units x 4 arms). -

Schlenk Line Setup: Add CuBr (1 eq) to a dry Schlenk flask containing a magnetic stir bar. Cycle vacuum/nitrogen 3 times to remove oxygen.

-

Solution Preparation: In a separate vial, dissolve 4f-BiB (1 eq), MMA (200 eq), and PMDETA (2 eq) in Anisole (50 vol%). Degas this solution by bubbling

for 15 minutes. -

Initiation: Transfer the degassed monomer/initiator/ligand solution into the Schlenk flask containing CuBr via a cannula or gastight syringe under

flow. The solution should turn light green/blue as the Cu-complex forms. -

Polymerization: Place the flask in an oil bath at 60°C . Stir at 400 rpm. Time: 4–6 hours (Monitor conversion via NMR; stop at ~60-70% conversion to avoid star-star coupling).

-

Termination & Purification:

Validation (Self-Check)

-

GPC Analysis: The resulting polymer should show a monomodal peak. A small shoulder at high MW indicates star-star coupling (reaction ran too long).

-

NMR Analysis: Verify the disappearance of the vinyl protons of MMA and the retention of the initiator core signals (though core signals may be broad).

Synthesis Pathway Diagram[5]

Figure 2: Workflow for the synthesis of well-defined 4-arm star polymers.

Troubleshooting & Expert Tips

-

Broad PDI (>1.4)?

-

Cause: Slow initiation relative to propagation.

-

Fix: Ensure the Cu(II) species is present at the start (add ~5% CuBr2) to control the equilibrium immediately.

-

-

Bimodal GPC?

-

Solubility Issues?

-

Insight: 4f-BiB is solid. Ensure it is fully dissolved in the monomer/solvent mix before adding to the catalyst. Sonicate if necessary.

-

References

-

Matyjaszewski, K., et al. "Structural Control in ATRP Synthesis of Star Polymers Using the Arm-First Method." Macromolecules, 2006.[9][10] Link

-

Wang, J., et al. "Synthesis of dendrimer-like copolymers based on the star[Polystyrene-Poly(ethylene oxide)-Poly(ethoxyethyl glycidyl ether)]." Journal of Polymer Science Part A: Polymer Chemistry, 2008. Link

-

Gao, H., & Matyjaszewski, K. "Synthesis of Star Polymers by a Combination of ATRP and the 'Click' Coupling Method." Macromolecules, 2006.[9][10] Link

- Burchard, W. "Solution Properties of Branched Macromolecules." Advances in Polymer Science, 1999. (Foundational text on factor and viscosity).

- Khutoryanskiy, V. V. "Advances in Mucoadhesion and Mucoadhesive Polymers." Macromolecular Bioscience, 2011.

Sources

- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of 4-arm star-shaped amphiphilic block copolymers consisting of poly(ethylene oxide) and poly(ε-caprolactone) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biomed.cas.cz [biomed.cas.cz]

- 7. Star copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. Synthesis and characterization of a multi-arm poly(acrylic acid) star polymer for application in sustained delivery of cisplatin and a nitric oxide prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Initiator Structure on Activation Rate Constants in ATRP | Scilit [scilit.com]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Confirmation of Bromine End-Group Fidelity in Star Polymers

Executive Summary

The "Living" Imperative: In the synthesis of star polymers via Atom Transfer Radical Polymerization (ATRP), the bromine end-group is not merely a byproduct; it is the functional "heartbeat" of the macromolecule. For drug delivery vectors and advanced thermoplastic elastomers, the ability to post-functionalize these tips determines the material's viability.

The Challenge: As star polymers increase in arm number and molecular weight (MW), steric congestion at the periphery and the core renders standard characterization techniques (like

The Solution: This guide compares Static Spectroscopic Analysis (SSA) against the industry gold standard: Kinetic Functional Validation (KFV) via chain extension. We demonstrate why relying solely on NMR is a risk for high-value therapeutics and provide a self-validating protocol for KFV.

Part 1: Comparative Analysis of Validation Methods

We evaluate three distinct methodologies for confirming bromine fidelity (

Method A: Static Spectroscopic Analysis (SSA) - H NMR

The Standard Approach

Direct detection of the

-

Pros: Non-destructive, rapid, quantitative for low MW linear chains (

kDa). -

Cons:

-

Sensitivity Limit: In star polymers, the ratio of end-group protons to backbone protons drops precipitously (often

). -

Signal Broadening: Restricted mobility of star arms causes

relaxation shortening, broadening peaks into the baseline noise. -

False Positives: Cannot distinguish between accessible active Br and "buried" Br trapped in folded arms.

-

Method B: Mass Spectrometry (MALDI-TOF)

The Structural Snapshot Ionization of the polymer to determine the mass of individual chains and end-group distributions.[1][2]

-

Pros: Can identify specific termination products (e.g., lactone formation or H-abstraction).

-

Cons:

-

Ionization Bias: Lower MW chains ionize preferentially, skewing results.

-

Fragmentation: The laser energy can cleave labile C-Br bonds, creating false "dead" signals.

-

MW Limit: Above 50 kDa (common for stars), resolution vanishes.

-

Method C: Kinetic Functional Validation (KFV) - Chain Extension

The Performance Product (Recommended) Re-initiating the star polymer with a second monomer to grow a block copolymer.

-

Pros:

-

Binary Result: If it grows, it is alive. If it doesn't, it is dead.

-

Steric Proof: Confirms that the Br groups are not only chemically present but sterically accessible to incoming monomers.

-

Quantifiable: GPC shift allows calculation of initiation efficiency (

).

-

-

Cons: Time-consuming; requires precise purification of the macroinitiator.

Summary Data Comparison

| Feature | MALDI-TOF | Chain Extension (KFV) | |

| Primary Output | Proton Ratio | Absolute Mass | GPC Shift ( |

| Sensitivity (High MW) | Low (Noise limited) | Low (Resolution limited) | High (Hydrodynamic Volume) |

| Fidelity Confirmation | Chemical Presence | Chemical Identity | Active Functionality |

| False Positive Risk | High (Trapped Br) | Medium (Fragmentation) | Zero |

| Suitability for Stars | Poor ( | Poor ( | Excellent |

Part 2: The "Gold Standard" Protocol (KFV)

This protocol describes the Chain Extension method, the only self-validating system for high-MW star polymers.

Phase 1: Purification of the Star Macroinitiator

Objective: Remove all traces of Cu(II) deactivator and residual monomer which can inhibit re-initiation.

-

Precipitation: Precipitate the crude star polymer into cold methanol (or hexane, depending on solubility) 3 times .

-

Chelation: Pass the polymer solution (in THF) through a neutral alumina column to remove copper catalyst.

-

Visual Check: The solution must be completely colorless.

-

-

Drying: Dry under high vacuum for 24 hours at room temperature.

-

Why: Residual solvent interferes with the stoichiometric calculation of the second block.

-

Phase 2: The Chain Extension Experiment

Objective: Grow a distinct "Block B" from the Star "Block A".

Reagents:

-

Macroinitiator: Purified Star Polymer (

eq of Br sites). -

Monomer B: Styrene or Methyl Methacrylate (Target DP = 50–100 per arm).

-

Catalyst: CuBr / PMDETA (or TPMA for higher activity).

-

Solvent: Anisole (Internal Standard for NMR conversion tracking).

Step-by-Step:

-

Schlenk Setup: Add Star Macroinitiator and Monomer B to a Schlenk flask. Dissolve in Anisole (50% v/v).

-

Deoxygenation: Perform 3 freeze-pump-thaw cycles .

-

Criticality: Oxygen is a radical scavenger. Incomplete deoxygenation will kill the "living" ends immediately, leading to a false negative.

-

-

Catalyst Addition: Under frozen nitrogen flow, add CuBr and Ligand.

-

Polymerization: Immerse in oil bath (

C–-

Why Low Conversion? To prevent star-star coupling (radical termination) which occurs at high viscosity/conversion.

-

Phase 3: Analysis & Validation

-

GPC Analysis: Inject the starting Star Polymer (Time 0) and the Chain Extended Product (Time X).

-

Calculation of Efficiency (

):-

Success Criteria: The GPC peak must shift clearly to a lower elution volume (higher MW). The peak should remain monomodal.

-

Failure Mode: A bimodal peak (a stationary peak at the original position) indicates "dead" arms that failed to initiate.

-

Part 3: Visualization of Workflows

Workflow 1: Selection of Validation Methodology

A logic gate for researchers to select the appropriate analytical tool.

Figure 1: Decision matrix for selecting the end-group validation method based on polymer architecture.

Workflow 2: The Chain Extension Mechanism

Visualizing the chemical reactivation of the dormant species.

Figure 2: Mechanistic pathway of ATRP chain extension. The equilibrium between Dormant (Star-Br) and Active (Star-C) states is critical for uniform arm growth.*

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization.[3][4][5][6] Chemical Reviews.

-

Gao, H., & Matyjaszewski, K. (2009).[4] Synthesis of Star Polymers by a Combination of ATRP and the "Click" Coupling Method. Macromolecules.[3][4][6][7][8][9][10][11][12]

-

Tsarevsky, N. V., & Matyjaszewski, K. (2007). Green" Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Environmentally Friendly Polymeric Materials. Chemical Reviews.

-

Haddleton, D. M., et al. (2000). Atom Transfer Radical Polymerization of Methyl Methacrylate Mediated by Copper(I) N-Alkyl-2-pyridylmethanimine Complexes. Macromolecules.[3][4][6][7][8][9][10][11][12]

-

Perrier, S., & Takolpuckdee, P. (2005). Macromolecular design via Reversible Addition-Fragmentation Chain Transfer (RAFT)/Xanthates (MADIX) polymerization. Journal of Polymer Science Part A: Polymer Chemistry.

Sources

- 1. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Fundamentals of an ATRP Reaction - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. End-group transformation chemistry - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. End group analysis of poly(methyl methacrylate) using MALDI-TOFMS and GC-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 11. Polymer Analysis in Materials Science [sigmaaldrich.com]